molecular formula C16H18N4O4 B11701678 2,3-dihydroxy-1-N',4-N'-diphenylbutanedihydrazide

2,3-dihydroxy-1-N',4-N'-diphenylbutanedihydrazide

Cat. No.: B11701678
M. Wt: 330.34 g/mol
InChI Key: AWWFNKDNSSJDTF-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide is a chemical compound with the molecular formula C16H18N4O4. It is known for its unique structure, which includes two hydroxyl groups and two phenyl groups attached to a butanedihydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide typically involves the reaction of 2,3-dihydroxybutanedihydrazide with benzaldehyde derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: The scalability of the synthesis process depends on the availability of raw materials and the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenyl rings play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through redox reactions, hydrogen bonding, and other interactions with biological macromolecules .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

2,3-dihydroxy-1-N',4-N'-diphenylbutanedihydrazide

InChI

InChI=1S/C16H18N4O4/c21-13(15(23)19-17-11-7-3-1-4-8-11)14(22)16(24)20-18-12-9-5-2-6-10-12/h1-10,13-14,17-18,21-22H,(H,19,23)(H,20,24)

InChI Key

AWWFNKDNSSJDTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C(C(C(=O)NNC2=CC=CC=C2)O)O

Origin of Product

United States

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